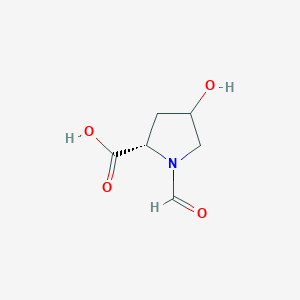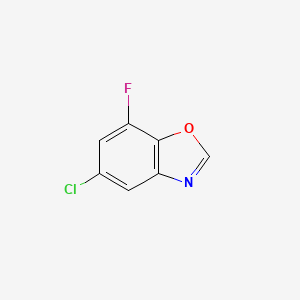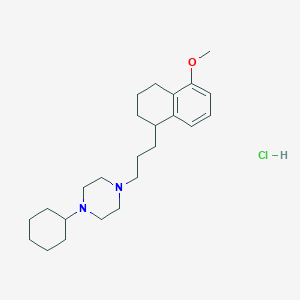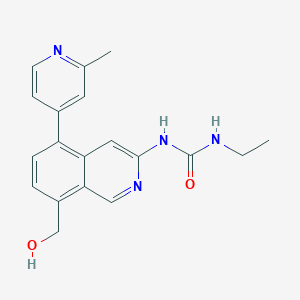
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its complex molecular structure, which includes an isoquinoline core, a pyridine ring, and a urea moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated pyridine.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea can be compared with similar compounds, such as:
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-chloropyridin-4-yl)isoquinolin-3-yl)urea: This compound has a chlorine atom instead of a methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)thiourea:
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)carbamate: The urea moiety is replaced with a carbamate group, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C19H20N4O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-ethyl-3-[8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C19H20N4O2/c1-3-20-19(25)23-18-9-16-15(13-6-7-21-12(2)8-13)5-4-14(11-24)17(16)10-22-18/h4-10,24H,3,11H2,1-2H3,(H2,20,22,23,25) |
Clave InChI |
QBQRZFZCPCIWHK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CO)C3=CC(=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
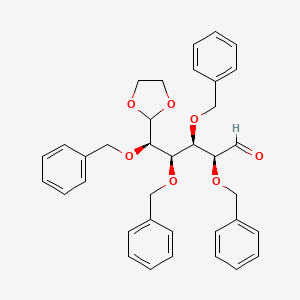
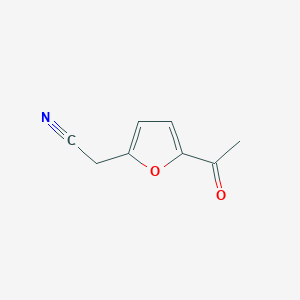
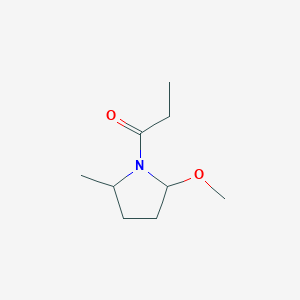
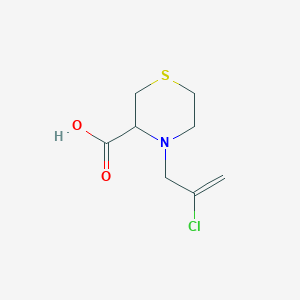

![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)

![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
